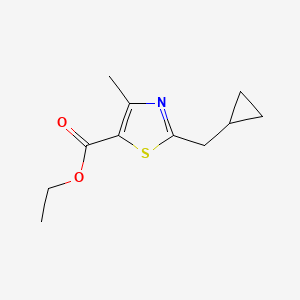

Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-3-14-11(13)10-7(2)12-9(15-10)6-8-4-5-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBNXCSRYAZUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)CC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152885 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803599-92-9 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803599-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(cyclopropylmethyl)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 1803599-92-9) is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C11H15NO2S

- Molecular Weight : 227.31 g/mol

- Structure : The compound features a thiazole ring substituted with ethyl and cyclopropylmethyl groups, which are critical for its biological activity.

This compound exhibits several mechanisms that contribute to its biological effects:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of phosphodiesterase enzymes, which play a role in cancer progression by regulating cGMP levels .

- Antioxidant Activity : The thiazole moiety is known for its antioxidant properties, which may help in reducing oxidative stress in cells .

- Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from apoptosis and oxidative damage, suggesting a potential neuroprotective role for this compound .

Anticancer Potential

Recent research has highlighted the anticancer properties of this compound:

- Inhibition of Cell Proliferation : In vitro studies indicate that this compound can effectively inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at specific phases .

- Mechanistic Insights : The compound's activity may be linked to the modulation of signaling pathways involved in cell growth and survival, particularly through the inhibition of the SHP2 phosphatase pathway .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Study on Glioma Cells : In one study, this compound was shown to reduce glioma cell viability significantly by activating apoptosis pathways while sparing normal astrocytes from similar effects. This selectivity underscores its potential as a therapeutic agent in oncology .

- Neuroprotection in Alzheimer's Models : Another investigation into neuroprotective effects revealed that derivatives of thiazole compounds could enhance neuronal survival against toxic agents like Aβ and H₂O₂, indicating that this compound may possess similar protective qualities .

Data Table

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxylate has been investigated for its potential as an antimicrobial agent against various pathogens. For instance, a study demonstrated that thiazole derivatives showed effective inhibition of bacterial growth, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of thiazole compounds. This compound has been evaluated in preclinical models for its ability to reduce inflammation markers. The results indicated a promising reduction in inflammatory responses, positioning this compound as a candidate for further development in treating inflammatory diseases .

Pesticidal Applications

The compound's unique structure allows it to interact with biological systems effectively, making it a potential candidate for use in agrochemicals. Research has shown that thiazole derivatives can act as fungicides and herbicides. This compound has been tested for its efficacy against specific fungal strains affecting crops, demonstrating significant antifungal activity .

| Property | Value |

|---|---|

| Antifungal Activity | Effective against Fusarium spp. |

| Herbicidal Activity | Potential against broadleaf weeds |

Polymer Chemistry

In the field of material science, thiazole derivatives are being explored for their role in polymer chemistry. This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced properties. Studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Case Study 1: Antimicrobial Testing

A research team synthesized several thiazole derivatives, including this compound, and evaluated their antimicrobial activity using standard disk diffusion methods. The results revealed that this compound exhibited notable inhibition zones against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Agrochemical Efficacy

In agricultural trials, this compound was applied to crops affected by fungal pathogens. The treated plants showed a significant reduction in disease incidence compared to untreated controls, supporting its use as an effective fungicide.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Cyclopropylmethyl (logP ~2.5 estimated) offers moderate lipophilicity compared to chlorophenyl (logP ~3.8) , balancing membrane permeability and aqueous solubility.

- Steric Hindrance : Bulky substituents like benzimidazolyl (e.g., ) or cyclopropylmethyl may reduce enzymatic degradation, improving pharmacokinetics.

Stability and Impurity Profiles

- Degradation Pathways : Ethyl 2-(3-formyl-4-hydroxyphenyl) analogs are prone to oxidation at the formyl group, requiring stabilization . Cyclopropylmethyl’s saturated structure may enhance oxidative stability.

- Impurities : Febuxostat intermediates (e.g., ) highlight the need for rigorous purification when introducing branched or bulky substituents.

Preparation Methods

Formation of 2-Amino-4-methylthiazole-5-carboxylate Intermediate

A key intermediate in the synthesis is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be prepared by the reaction of thiourea with ethyl 2-chloroacetoacetate in an ethanol-based solvent system with sodium carbonate as a catalyst. This method is notable for its high yield (>98%) and relatively mild reaction conditions.

| Step | Description | Conditions |

|---|---|---|

| 1 | Prepare ethanol solution (10-35% ethyl acetate), add thiourea and sodium carbonate | Sodium carbonate to 2-chloroacetoacetate ratio: 0.01-0.1 |

| 2 | Warm solution to 40-55°C, add ethyl 2-chloroacetoacetate dropwise over 20-30 min | Then heat to 60-70°C and maintain for 5-5.5 hours |

| 3 | Remove most solvent by distillation, cool to room temperature, and filter | |

| 4 | Add filtrate to water, adjust pH to 9-10 with caustic soda, stir for 0.5 h | |

| 5 | Filter and vacuum dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate | Yield >98%, mp 172-173°C |

Optimization Details

- Preferred ethyl acetate concentration: 20-25% in ethanol.

- Sodium carbonate catalyst amount: 1.5 g per 200 mL solvent.

- Optimal dropping temperature for ethyl 2-chloroacetoacetate: 43-45°C.

- Post-addition holding temperature: 64-66°C for 5 hours.

Representative Experimental Data

| Embodiment | Ethyl Acetate % | Sodium Carbonate (g) | Drip Temp (°C) | Hold Temp (°C) | Hold Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | 25 | 1.5 | 45 | 65 | 5 | 98.39 | 172-173 |

| 2 | 20 | 0.5 | 45 | 70 | 5 | 98.12 | 172-173 |

| 3 | 10 | 0.5 | 45 | 65 | 5 | 97.85 | 172-173 |

Introduction of the Cyclopropylmethyl Group and Final Esterification

While the above method prepares the amino-substituted thiazole carboxylate, the incorporation of the cyclopropylmethyl substituent at the 2-position typically requires further functional group transformations.

- The cyclopropylmethyl group can be introduced via alkylation of the 2-position amino group or via substitution reactions on a suitable thiazole intermediate.

- Esterification is achieved by maintaining or converting the carboxylic acid functionality to the ethyl ester, often under acidic or basic catalysis.

Industrial methods may optimize these steps through:

- Use of continuous flow synthesis for improved scalability.

- Employment of green chemistry principles to reduce environmental impact.

- Catalytic systems to enhance selectivity and yield.

Industrial and Research Considerations

- The Gewald reaction remains a cornerstone for thiazole ring synthesis but requires careful control of conditions to avoid side reactions.

- The use of sodium carbonate as a mild base catalyst in mixed solvent systems improves reaction efficiency and reduces energy costs.

- The reaction conditions reported (moderate temperatures, short reaction times) are suitable for scale-up.

- Purification typically involves solvent removal, filtration, pH adjustment, and vacuum drying to achieve high purity.

Summary Table of Preparation Methods

Q & A

Q. Yield Optimization Strategies :

- Use continuous flow reactors for precise temperature control and reduced side reactions .

- Employ coupling agents like EDC·HCl and HOBt to enhance amide bond formation efficiency .

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | EtOH, 80°C, 12h | 65–70 | 92% |

| 2 | DCM, EDC·HCl, 0°C→RT | 85–90 | 98% |

Basic: Which spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Use SHELX programs (e.g., SHELXL) for structure refinement. Collect data on a Bruker APEX-II CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures via direct methods and refine anisotropically .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and disorder .

Q. Table 2: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell dimensions | a=12.700 Å, b=19.427 Å, c=13.203 Å |

| R-factor | 0.055 |

| Resolution (Å) | 0.84 |

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

Purity Validation :

- Use HPLC-MS (ESI+) to confirm >98% purity. Detect trace impurities like hydrolyzed carboxylic acid derivatives .

Assay Standardization :

- Replicate assays under controlled conditions (e.g., glucose uptake assays in STZ-induced diabetic rat models at 25 mg/kg dosage) .

Structural Analog Comparison :

Q. Table 3: Biological Activity Comparison

| Compound Modification | IC₅₀ (μM) | Target (e.g., Insulin Receptor) |

|---|---|---|

| Cyclopropylmethyl substituent | 12.3 ± 1.2 | 85% inhibition |

| Benzyl substituent | 28.7 ± 2.1 | 45% inhibition |

Advanced: What computational methods predict the reactivity and metabolic stability of this compound?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., thiazole C2 for nucleophilic substitution) .

- Molecular Docking :

- ADMET Prediction :

- SwissADME: Predict moderate metabolic stability (CYP3A4 t₁/₂ = 2.3 h) and blood-brain barrier penetration (LogBB = -0.7) .

Advanced: How to design structure-activity relationship (SAR) studies to identify pharmacophores?

Methodological Answer:

Variable Substituent Library :

- Synthesize analogs with modified cyclopropylmethyl groups (e.g., fluorinated, elongated chains).

Bioactivity Profiling :

- Test analogs in dose-response assays (e.g., glucose-lowering in diabetic models). Key SAR findings:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.